Methyl 2-(2,4-dinitrophenyl)acetate

Overview

Description

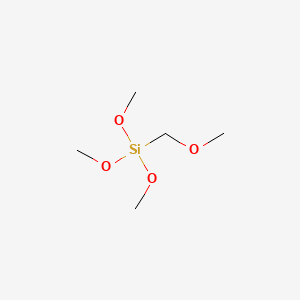

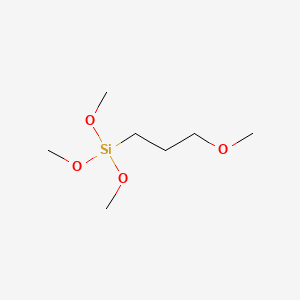

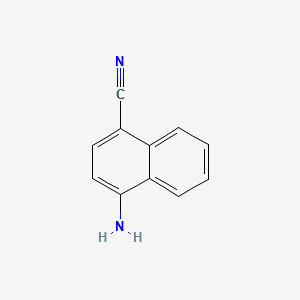

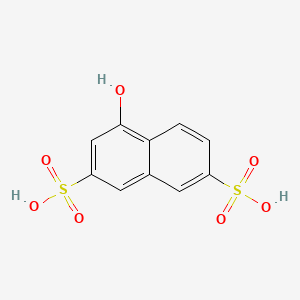

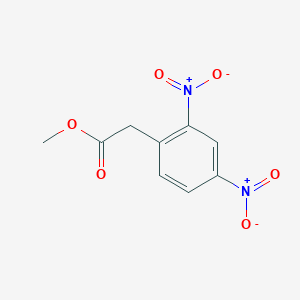

“Methyl 2-(2,4-dinitrophenyl)acetate” is a chemical compound with the molecular formula C9H8N2O6 . It is also known by other names such as “(2,4-dinitrophenyl)-acetic acid methyl ester”, “methyl 2,4-dinitrobenzeneacetate”, and "2.4-Dinitro-phenylessigsaeure-methylester" .

Synthesis Analysis

The synthesis of “Methyl 2-(2,4-dinitrophenyl)acetate” involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The structures of the synthesized compounds were confirmed by spectroscopic data as well as single-crystal X-ray analyses .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,4-dinitrophenyl)acetate” is represented by the linear formula C9H8N2O6 . The molecule has a molecular weight of 240.17000 .Chemical Reactions Analysis

“Methyl 2-(2,4-dinitrophenyl)acetate” undergoes nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

“Methyl 2-(2,4-dinitrophenyl)acetate” is an off-white solid . It has a molecular weight of 240.17000 and a LogP value of 2.26490 .Scientific Research Applications

Fluorescence Quenching and Toxicity Mechanism

Methyl 2-(2,4-dinitrophenyl)acetate, as part of the dinitrophenols (DNPs) family, has been studied for its fluorescence quenching properties, particularly in relation to tryptophan fluorescence. This property helps in understanding the mechanism of toxicity of DNPs, which includes producing cataracts, affecting metabolism, and potential carcinogenic effects. The most stable complex of 2,4-DNP with tryptophan has a higher electronic chemical potential than its derivatives, indicating a significant role in toxicity mechanisms (Huţanu & Pintilie, 2013).

Catalysis in Chemical Reactions

Methyl 2-(2,4-dinitrophenyl)acetate has been used to investigate the catalytic properties of N-methylimidazole-functionalized gold nanoparticles. These nanoparticles significantly accelerated the cleavage of 2,4-dinitrophenyl acetate, showcasing potential applications in catalysis (Pasquato et al., 2000).

Anticancer Activity

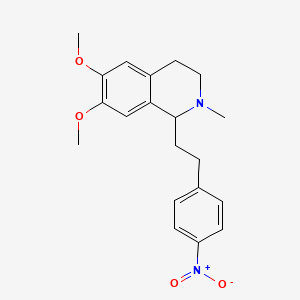

The compound's derivatives have been synthesized and evaluated for their anticancer activity. Specifically, methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates demonstrated significant activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).

Role in Glycoside Reactivity

Research has also focused on the influence of 2,4-dinitrophenyl acetates in the reactivity of glycoside compounds. This has implications for understanding biochemical reactions and the synthesis of complex carbohydrates (Moumé-Pymbock et al., 2013).

Colorimetric Sensors and Antimicrobial Activities

Novel hydrazones derived from 2,4-dinitrophenyl acetate have been explored as colorimetric sensors for acetate ion detection. These compounds also displayed antifungal and antibacterial activities, suggesting potential in bio-sensing and antimicrobial applications (Gupta et al., 2014).

Safety and Hazards

“Methyl 2-(2,4-dinitrophenyl)acetate” is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment. After handling, skin should be washed thoroughly. Eating, drinking, or smoking is not advised when using this product .

Future Directions

The future directions of “Methyl 2-(2,4-dinitrophenyl)acetate” could involve further exploration of its synthesis and potential applications. For instance, the compound has been synthesized for screening of their anticancer activity . It has also been listed as a product for sale, indicating potential commercial applications .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-dinitrophenylhydrazine, react with aldehydes and ketones . This suggests that Methyl 2-(2,4-dinitrophenyl)acetate may also interact with these types of compounds in the body.

Mode of Action

Based on the behavior of related compounds, it can be inferred that it may undergo a reaction with aldehydes and ketones to form oximes or hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen, and forming an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that related compounds can inhibit both mek and pi3k, the critical kinases involved in the signal transduction of the raf/mek/erk and pi3k/akt cascades . This suggests that Methyl 2-(2,4-dinitrophenyl)acetate may also influence these pathways.

Result of Action

It is known that a related compound, a cyclohexyl derivative, can execute its anti-proliferative activity through apoptotic effects in certain cancer cells . This suggests that Methyl 2-(2,4-dinitrophenyl)acetate may have similar effects.

Action Environment

It is known that the reaction of related compounds with aldehydes and ketones is influenced by the presence of acid .

properties

IUPAC Name |

methyl 2-(2,4-dinitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTANURMJHZJJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301523 | |

| Record name | methyl 2-(2,4-dinitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,4-dinitrophenyl)acetate | |

CAS RN |

58605-12-2 | |

| Record name | Methyl 2,4-dinitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58605-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058605122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58605-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,4-dinitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)